Chemical structure analysis of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane
Chemical structure analysis of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane
An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. As a Senior Application Scientist, my objective is to move beyond mere procedural outlines and offer a deep, causality-driven narrative that reflects the rigorous, cross-validating methodologies employed in modern chemical analysis. This document is designed for researchers, scientists, and drug development professionals who require not just the "what" but the "why" behind the analytical choices that ensure structural integrity and data fidelity. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural proof. Each section is designed to be a self-validating system, where the data from one technique logically complements and confirms the others, embodying the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) that underpin robust scientific practice.
Introduction: The Significance of Fluorinated Cyclopropanes
Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a strained three-membered carbocycle, acts as a rigid conformational constraint, often leading to potent and selective biological activity. The compound 2-(2-Bromoethoxy)-1,1-difluorocyclopropane combines these features with a bromoethoxy side chain, a versatile functional group for further chemical modification.
Given its potential utility, the unambiguous confirmation of its chemical structure is a prerequisite for any further research or development. This guide provides the analytical blueprint for achieving that certainty.
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is rarely sufficient for the complete and unambiguous determination of a novel chemical structure. Our approach is rooted in a synergistic workflow where each step provides a unique piece of the structural puzzle, and the final picture is a coherent and cross-validated whole.
Figure 1: A high-level overview of the sequential and synergistic workflow for the structural elucidation of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
3.1. Rationale and Experimental Choice
IR spectroscopy is our first-line analytical technique. It is a rapid and non-destructive method that provides a qualitative "fingerprint" of the functional groups present in a molecule. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation and is suitable for liquids or solids, ensuring data is obtained from the neat compound without interference from solvents.
3.2. Expected Data and Interpretation
The IR spectrum of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane is expected to exhibit several characteristic absorption bands. These serve as our initial checklist for the key structural components.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-F | Stretch | 1100-1350 | Confirms the presence of the crucial difluoro group. A strong, often complex band is expected. |
| C-O-C | Asymmetric Stretch | 1050-1150 | Indicates the ether linkage, a key part of the bromoethoxy side chain. |
| C-H (cyclopropyl) | Stretch | ~3080 | The high s-character of cyclopropyl C-H bonds shifts their stretching frequency to higher wavenumbers than typical sp³ C-H bonds. |
| C-H (aliphatic) | Stretch | 2850-3000 | Corresponds to the methylene (-CH₂-) groups in the ethoxy side chain. |
| C-Br | Stretch | 500-650 | Confirms the presence of the terminal bromine atom. This band appears in the far-IR region. |
3.3. Self-Validation Check
The presence of all these key bands provides a high degree of confidence that the major structural motifs are present. The absence of unexpected bands (e.g., a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) is equally important, confirming the purity of the sample and the absence of significant hydrolysis or oxidation byproducts.
Mass Spectrometry (MS): Unveiling the Molecular Formula
4.1. Rationale and Experimental Choice
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a molecule. We select Electrospray Ionization (ESI) as the initial ionization method due to its soft nature, which is likely to yield the intact molecular ion. High-Resolution Mass Spectrometry (HRMS) is not optional; it is a critical step to move from a nominal mass to an exact mass, allowing for the unambiguous determination of the molecular formula.
4.2. Expected Data and Interpretation
The key information derived from MS is the mass-to-charge ratio (m/z) of the molecular ion.
-
Molecular Formula: C₅H₇BrF₂O
-
Monoisotopic Mass: 199.9652 u
Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks). This provides a powerful diagnostic tool for confirming the presence of a single bromine atom.
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation pattern can provide valuable structural information. For example, cleavage of the C-O bond of the ethoxy group or loss of the bromoethyl moiety are plausible fragmentation pathways that would further support the proposed structure.
4.3. Self-Validation Check
The HRMS data must provide an exact mass that matches the calculated mass for C₅H₇BrF₂O within a very narrow tolerance (typically < 5 ppm). The observation of the characteristic 1:1 M⁺/M+2 isotopic pattern for bromine is a non-negotiable confirmation point. The combination of these two pieces of data provides definitive proof of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, a suite of NMR experiments is required to assemble the complete structural picture.
5.1. Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is essential for analyzing the fluorine atoms.
-
2D NMR (COSY): Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached.
Figure 2: The NMR analysis workflow, demonstrating how 1D and 2D experiments are integrated to build a complete structural model.
5.2. Predicted NMR Data and Interpretation
The following table summarizes the expected NMR data for 2-(2-Bromoethoxy)-1,1-difluorocyclopropane. The chemical shifts (δ) are predicted based on known values for similar structural motifs, and the coupling constants (J) are crucial for confirming through-bond connectivity.
| Atom(s) | Technique | Expected δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment and Rationale |
| H -C₂ | ¹H NMR | ~3.2-3.6 | m | J(H-H), J(H-F) | The proton on the cyclopropane ring attached to the ether oxygen. It will be coupled to the other cyclopropyl protons and the geminal fluorine atoms. |
| H ₂-C₃ | ¹H NMR | ~1.2-1.8 | m | J(H-H), J(H-F) | The two diastereotopic protons on the third carbon of the cyclopropane ring. They will be coupled to each other, to H-C₂, and to the fluorine atoms. |
| H ₂-C₄ | ¹H NMR | ~3.8-4.2 | t | J(H-H) | The methylene group adjacent to the ether oxygen. It will be a triplet due to coupling with the adjacent CH₂Br group. |
| H ₂-C₅ | ¹H NMR | ~3.5 | t | J(H-H) | The methylene group adjacent to the bromine. It will be a triplet due to coupling with the adjacent CH₂O group. |
| C ₁ | ¹³C NMR | ~110-120 | t | J(C-F) ~280-300 | The carbon bearing the two fluorine atoms. It will appear as a triplet in the proton-decoupled spectrum due to the large one-bond C-F coupling. |
| C ₂ | ¹³C NMR | ~60-70 | t | J(C-F) ~10-20 | The carbon bearing the ether group. It will be a triplet due to two-bond C-F coupling. |
| C ₃ | ¹³C NMR | ~15-25 | t | J(C-F) ~5-15 | The third carbon of the cyclopropane ring. It will also be a triplet due to two-bond C-F coupling. |
| C ₄ | ¹³C NMR | ~68-72 | s | - | The carbon of the methylene group adjacent to the oxygen. |
| C ₅ | ¹³C NMR | ~30-35 | s | - | The carbon of the methylene group adjacent to the bromine. |
| F ₂-C₁ | ¹⁹F NMR | ~ -140 to -160 | m | J(F-F), J(F-H) | The two fluorine atoms are diastereotopic and will likely have slightly different chemical shifts and show geminal F-F coupling. They will also show coupling to the cyclopropyl protons. |
5.3. The Power of 2D NMR: Connecting the Dots
-
COSY: This experiment will show a correlation between the signals for H₂-C₄ and H₂-C₅, confirming the ethoxy fragment. It will also show correlations among the three cyclopropyl protons (H-C₂ and H₂-C₃), confirming the integrity of the cyclopropane ring.
-
HSQC: This is the ultimate tool for assigning proton signals to their corresponding carbon signals. For example, the proton signal at ~3.8-4.2 ppm will show a correlation to the carbon signal at ~68-72 ppm, definitively assigning them both to C₄. This process is repeated for all C-H bonds, leaving no ambiguity in the assignment.
5.4. Self-Validation Check
The NMR data provides a rich, self-validating dataset. The number of signals in the ¹H and ¹³C spectra must match the number of unique proton and carbon environments in the proposed structure. The multiplicities and coupling constants must be consistent with the connectivity. Finally, the 2D NMR data must confirm all the proposed C-H and H-H adjacencies. When all of these pieces of data align, the structure is confirmed with an exceptionally high degree of confidence.
Conclusion: A Triad of Evidence for Unambiguous Structure Confirmation
The structural elucidation of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane is not achieved by a single measurement but by the convergence of evidence from a carefully chosen set of orthogonal analytical techniques.
-
IR Spectroscopy provides the initial functional group fingerprint.
-
High-Resolution Mass Spectrometry delivers an unambiguous molecular formula and confirms the presence of bromine.
-
A comprehensive suite of NMR experiments (1D and 2D) pieces together the atomic connectivity and fine structural details.
Each technique validates the others, creating a robust and defensible structural assignment. This methodical, multi-faceted approach ensures the scientific integrity of the data and provides the solid foundation necessary for any subsequent research, development, or application of this promising molecule.
References
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: ¹⁹F NMR Spectroscopy Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of 1,1-difluoro-2-substituted-cyclopropanes Source: Journal of the American Chemical Society URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Nature Reviews Drug Discovery URL: [Link]
